BenchChemオンラインストアへようこそ!

(Rac)-Tipifarnib

Farnesyltransferase IC50 Inhibitor Selectivity

Procure (Rac)-Tipifarnib (CAS 192185-68-5) to investigate farnesyltransferase inhibition in oncology. This quinolinone-based small molecule is a highly selective FTase inhibitor (IC50 0.86 nM). Its racemic form ensures reproducible target engagement, as the (S)-enantiomer exhibits significantly lower activity. Ideal for H-Ras/N-Ras mutant cancer models, in vivo xenograft studies, and GPCR signaling research.

Molecular Formula C27H22Cl2N4O
Molecular Weight 489.4 g/mol
CAS No. 192185-68-5
Cat. No. B1678689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Tipifarnib
CAS192185-68-5
SynonymsR 115777;  R-115777;  R115777
Molecular FormulaC27H22Cl2N4O
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
InChIInChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3
InChIKeyPLHJCIYEEKOWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tipifarnib (CAS 192185-68-5) Procurement Guide: A Selective Farnesyltransferase Inhibitor for Oncology Research


6-[amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one, designated as CAS 192185-68-5 and widely known as Tipifarnib (or R115777) [1], is a nonpeptidomimetic quinolinone-based small molecule . It functions as a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme essential for the post-translational prenylation of key signaling proteins such as Ras [2]. As an investigational drug, it has advanced to Phase 3 clinical evaluation for several oncological indications [3]. Its molecular formula is C27H22Cl2N4O with a molecular weight of 489.40 g/mol [1].

Why Tipifarnib (192185-68-5) Cannot Be Replaced by Generic Farnesyltransferase Inhibitors in Target-Specific Studies


Farnesyltransferase inhibitors (FTIs) are not a homogeneous class; their molecular structures dictate distinct selectivity profiles, pharmacokinetic properties, and clinical response patterns. For example, the leading FTIs tipifarnib and lonafarnib exhibit different toxicity profiles and are investigated for divergent indications, precluding their direct interchangeability in both research and clinical settings [1]. Furthermore, the stereochemistry of tipifarnib is critical, as its (S)-enantiomer demonstrates significantly lower inhibitory activity, making the (R)- or racemic form essential for reproducible target engagement [2]. These critical distinctions underscore the need for procurement decisions based on precise, quantitative, comparator-based evidence to ensure experimental validity and accurate downstream data interpretation.

Quantitative Differentiation of Tipifarnib (192185-68-5) Versus Comparators: A Head-to-Head Evidence Guide for Procurement


Comparative FTase Inhibitory Potency: Tipifarnib vs. Lonafarnib and BMS-214662

Tipifarnib (R115777) demonstrates exceptionally high potency against human farnesyltransferase (FTase). Its IC50 of 0.86 nM [1] establishes a benchmark that is comparable to or exceeds other advanced FTase inhibitors. For instance, while BMS-214662 also shows potent FTase inhibition (IC50 ~1.0 nM) , this similarity reinforces tipifarnib's position at the potency forefront of its class. In contrast, tipifarnib's (S)-enantiomer exhibits significantly weaker activity, providing a clear rationale for specifying the (R)- or racemic form in procurement [2]. The 0.6 nM IC50 reported in some studies further highlights the exceptional potency of the active enantiomer [2].

Farnesyltransferase IC50 Inhibitor Selectivity Oncology Research

Substrate-Specific Inhibition: Quantified Selectivity for Lamin B vs. K-RasB

Tipifarnib exhibits differential potency against distinct FTase substrates. It is 9-fold more potent at inhibiting the farnesylation of a lamin B peptide substrate (IC50 = 0.86 nM) compared to a K-RasB peptide substrate (IC50 = 7.9 nM) [1]. This substrate-specific inhibition profile is a critical mechanistic differentiator, influencing which cellular signaling pathways are most profoundly affected by the compound.

Farnesyltransferase Substrate Selectivity Ras Signal Transduction

Differential Toxicity and Clinical Response in MDS/AML: Tipifarnib vs. Lonafarnib

In patients with myelodysplastic syndrome (MDS), both tipifarnib and lonafarnib achieved overall response rates of approximately 30% in phase I/II trials [1]. However, their safety and tolerability profiles diverge significantly. Tipifarnib's dose-limiting toxicity is primarily myelosuppression, whereas lonafarnib is predominantly associated with gastrointestinal adverse events (diarrhea, nausea, anorexia), which have been noted to limit its efficacy [1]. This clinical differentiation in safety profile is a key factor in selecting an agent for specific research models or combination therapy studies.

Myelodysplastic Syndrome Acute Myeloid Leukemia Clinical Trial Adverse Events

Predictable Oral Bioavailability and Absence of CYP2D6 Polymorphism Interaction

Tipifarnib exhibits an oral bioavailability of 26.7%, a value that is consistent across different oral formulations (solution, capsule, tablet) [1]. Furthermore, a dedicated population pharmacokinetic study demonstrated that CYP2D6 genetic polymorphism does not appreciably influence tipifarnib's systemic clearance or bioavailability [2]. The ratio of absolute bioavailability for CYP2D6 poor metabolizers relative to homozygous extensive metabolizers was 0.95 (95% CI 0.55-1.34, P=0.497), indicating no significant effect [2].

Pharmacokinetics Oral Bioavailability CYP2D6 Drug Metabolism

Differential Sensitivity of Tumor Cell Lines Based on Ras Mutation Status

Tipifarnib's growth inhibitory activity is influenced by the specific Ras gene mutation status of tumor cells. In a screen of 53 human tumor cell lines, approximately 75% were sensitive to the compound [1]. Importantly, cell lines harboring H-Ras or N-Ras mutations were among the most sensitive, with growth inhibition observed at nanomolar concentrations. In contrast, 50% of cell lines with a mutant K-Ras gene were resistant to tipifarnib at concentrations up to 500 nM [1].

Ras mutation Cell line panel Antiproliferative Precision Oncology

Sustained Clinical Development and Phase 3 Trial Experience

Tipifarnib's extensive clinical development, including completion of Phase 3 trials, distinguishes it from many other farnesyltransferase inhibitors. For instance, a randomized Phase 3 trial in advanced pancreatic cancer (n=688) evaluated tipifarnib in combination with gemcitabine [1]. While the addition of tipifarnib did not significantly improve overall survival compared to gemcitabine plus placebo (193 days vs. 182 days) [1], this trial provides a robust, large-scale clinical dataset that defines the efficacy of tipifarnib in a well-characterized patient population. In contrast, other FTase inhibitors like Salirasib have not progressed to a Phase 3 randomized trial [2].

Clinical Trial Phase 3 Pancreatic Cancer Overall Survival

Defined Research and Industrial Applications for Tipifarnib (192185-68-5) Based on Comparative Evidence


Investigating H-Ras and N-Ras Mutant Cancer Models

Based on the differential sensitivity observed in a panel of 53 tumor cell lines, tipifarnib is most appropriately applied in research focused on H-Ras or N-Ras mutant cancers [1]. Its potent inhibition of cell growth in these models at nanomolar concentrations provides a robust tool for studying Ras-driven oncogenesis and evaluating combination therapies. Procurement of tipifarnib for K-Ras mutant models, where ~50% of lines are resistant, should be approached with caution and require clear justification based on the specific model [1].

In Vivo Efficacy Studies in Rodent Models of Cancer

Tipifarnib has demonstrated significant in vivo antitumor effects in multiple xenograft models following oral administration [1]. Its established oral bioavailability (26.7%) and lack of dependence on CYP2D6 metabolism for clearance [REFS-2, REFS-3] make it a practical and reliable tool for chronic oral dosing studies in rodents. These properties reduce pharmacokinetic variability and simplify study design.

Biomarker-Driven Research in Myeloid Malignancies

The compound's demonstrated clinical activity in MDS and AML, with a 30% overall response rate in phase I/II trials [4], positions it as a valuable research tool for identifying and validating predictive biomarkers of FTI response in hematologic malignancies. Its distinct toxicity profile (primarily myelosuppression) relative to lonafarnib (gastrointestinal toxicity) also makes it a preferred candidate for studying mechanisms of drug tolerance and off-target effects in these diseases [4].

Target Validation and Pathway Dissection of Farnesylation-Dependent Processes

Tipifarnib's high potency (IC50 0.86 nM) and characterized substrate selectivity (9-fold preference for lamin B over K-RasB) [1] make it an ideal chemical probe for dissecting the specific roles of protein farnesylation in cellular signaling. Its ability to potently impair IP-mediated cAMP generation (IC50 0.37-0.60 nM) further expands its utility to studies of G-protein coupled receptor (GPCR) signaling [5]. Researchers can confidently use this compound to probe pathways where farnesylation is a critical post-translational modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Tipifarnib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.